molecular formula C4H3NO3S B065497 4-hydroxyisothiazole-3-carboxylic acid CAS No. 178316-76-2

4-hydroxyisothiazole-3-carboxylic acid

Cat. No.: B065497
CAS No.: 178316-76-2
M. Wt: 145.14 g/mol
InChI Key: LBJHLSZIKSJOJD-UHFFFAOYSA-N
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Description

4-Hydroxy-1,2-thiazole-3-carboxylic acid is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds . The compound is characterized by the presence of a hydroxyl group at the 4th position and a carboxylic acid group at the 3rd position of the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1,2-thiazole-3-carboxylic acid typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method involves the use of thiourea and α-haloketones in the presence of a base to form the thiazole ring, followed by hydroxylation and carboxylation reactions .

Industrial Production Methods

Industrial production of 4-Hydroxy-1,2-thiazole-3-carboxylic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1,2-thiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce alcohols .

Scientific Research Applications

4-Hydroxy-1,2-thiazole-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, fungicides, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-1,2-thiazole-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the thiazole ring, which can influence its reactivity and biological activity.

Biological Activity

4-Hydroxyisothiazole-3-carboxylic acid (HICA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both hydroxyl and carboxylic acid functional groups on an isothiazole ring. This unique structure contributes to its reactivity and biological activity. The compound's molecular formula is C4H5N1O3S1, with a molecular weight of approximately 161.16 g/mol.

HICA exhibits several mechanisms of action that contribute to its biological effects:

  • Enzyme Inhibition : HICA has been shown to inhibit certain enzymes, which can lead to anti-inflammatory effects. For instance, it may interact with cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
  • Antimicrobial Activity : Research indicates that HICA possesses antimicrobial properties against various pathogens, potentially through disruption of microbial cell membranes or interference with metabolic pathways.
  • Interaction with Biological Targets : The compound can bind to specific receptors or proteins in biological systems, influencing cellular signaling pathways.

1. Anti-inflammatory Properties

Studies have demonstrated that HICA exhibits significant anti-inflammatory activity. It has been shown to reduce inflammation in animal models by inhibiting the expression of inflammatory cytokines and mediators.

2. Antimicrobial Effects

HICA has been tested against a range of bacteria and fungi. Its antimicrobial efficacy is attributed to its ability to disrupt cellular functions in pathogens, making it a candidate for developing new antimicrobial agents.

3. Antioxidant Activity

The compound also displays antioxidant properties, which help mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Research Findings and Case Studies

Numerous studies have focused on the biological activity of HICA:

  • Study on Anti-inflammatory Effects : A study published in Phytotherapy Research demonstrated that HICA significantly reduced paw edema in rats induced by carrageenan, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Testing : In vitro tests revealed that HICA exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial compound .
  • Oxidative Stress Mitigation : Another research paper highlighted HICA's ability to scavenge free radicals, suggesting its role in reducing oxidative stress in neuronal cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of HICA, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
This compoundHydroxyl and carboxylic acid groupsAnti-inflammatory, antimicrobial
4-Hydroxy-1,2-thiazole-3-carboxylic acidSimilar thiazole structureAntimicrobial, antifungal
Thiazole-4-carboxylic acidLacks hydroxyl groupLimited biological activities

Properties

IUPAC Name

4-hydroxy-1,2-thiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3S/c6-2-1-9-5-3(2)4(7)8/h1,6H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJHLSZIKSJOJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623248
Record name 4-Hydroxy-1,2-thiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178316-76-2
Record name 4-Hydroxy-1,2-thiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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